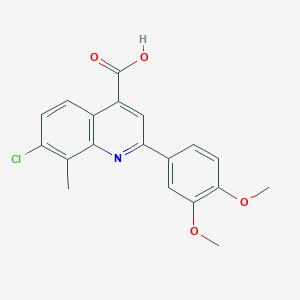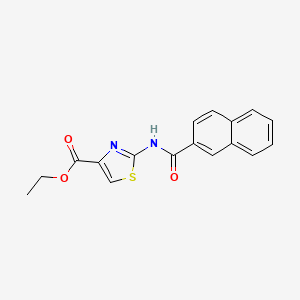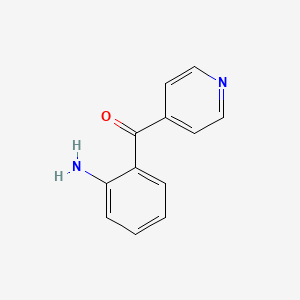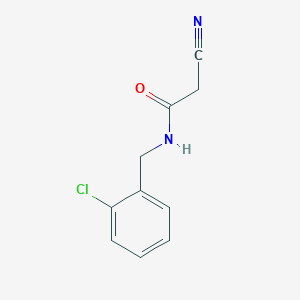![molecular formula C11H7NO3 B2840090 4,9-Dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-29-7](/img/structure/B2840090.png)
4,9-Dihydropyrano[3,4-b]indole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,9-Dihydropyrano[3,4-b]indole-1,3-dione” is a biochemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of dihydropyrano[3,4-b]indoles has been achieved through various methods. One such method involves a copper-assisted domino cascade reaction, which includes intermolecular and intramolecular oxidation/cyclization . Another approach is based on an electrochemical oxidative coupling of indoles/enamines with active methylene compounds followed by tandem 6π-electrocyclization .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyranoindole core with a dione functional group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Dihydropyrano[3,4-b]indoles undergo various chemical reactions. For instance, they can participate in redox deracemization . They also undergo Diels–Alder reactions with alkynes to give carbazoles .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
4,9-Dihydropyrano[3,4-b]indole-1,3-dione derivatives have been synthesized and found to exhibit antibacterial properties. A study by Kassab et al. (2011) demonstrated the synthesis of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones, which showed activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).
Synthesis Techniques
- Microwave-assisted stereospecific synthesis of hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-diones, important intermediate compounds, has been developed, as described by Pandey et al. (2001) (Pandey et al., 2001).
- Kobayashi et al. (1991) reported a one-step synthesis of 1H-benz[f]indole-4,9-diones via a regioselective photoaddition, an approach that could be applied to the synthesis of kinamycin skeleton (Kobayashi et al., 1991).
Catalytic Reactions
- Luo et al. (2021) developed a copper-catalyzed cascade reaction for synthesizing dihydropyrano[2.3-b]indol-4(9H)-ones, highlighting the importance of the guiding group in these reactions (Luo et al., 2021).
Synthesis of Functionalized Indoles
- A Rh(III)-catalyzed dehydrogenative annulation and spirocyclization method was described by Shinde et al. (2021), creating highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones (Shinde et al., 2021).
Synthesis of Novel Tetracyclic Compounds
- Banda et al. (2023) explored Lewis acid-catalyzed oxa Diels-Alder reactions to create azepane-fused pyrano[3,2-b]indoles, demonstrating high stereoselectivity (Banda et al., 2023).
Potential in Antimicrobial Activities
- Chundawat et al. (2016) synthesized novel difluoromethylated indol-2-ones and evaluated their in vitro antibacterial and antifungal activities (Chundawat et al., 2016).
Eigenschaften
IUPAC Name |
4,9-dihydropyrano[3,4-b]indole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBDVHIEYHBCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)OC1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840007.png)
![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2840010.png)
![2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B2840013.png)


![2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2840018.png)
![N-[3-[2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2840021.png)


![3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2840027.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)
![1-(3-methoxyphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2840029.png)
